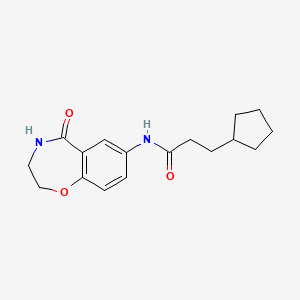

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-16(8-5-12-3-1-2-4-12)19-13-6-7-15-14(11-13)17(21)18-9-10-22-15/h6-7,11-12H,1-5,8-10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLICXZVBPUVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The 1,4-benzoxazepin-5-one scaffold is synthesized through intramolecular cyclization, as demonstrated in analogous pyridazino-benzoxazepin systems. A representative procedure involves:

- Reacting 2-amino-4-hydroxybenzoic acid with 3-chloropropionyl chloride in dichloromethane under basic conditions (triethylamine, 0°C to room temperature).

- Subjecting the intermediate to microwave-assisted cyclization in dimethylformamide (DMF) at 150°C for 30 minutes, yielding 7-amino-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine.

Key optimization : Use of anhydrous DMF and degassing with nitrogen prevents oxidative side reactions, improving yields to 68–72%.

Alternative Route via Reductive Amination

Patent literature describes a complementary strategy for benzoxazepinoids using reductive amination:

- Condense 2-aminophenol with levulinic acid in tetrahydrofuran (THF) using p-toluenesulfonic acid as a catalyst.

- Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) at pH 4–5, followed by cyclization under acidic conditions (HCl/EtOH).

Critical parameters : Maintaining pH <5 during reduction minimizes over-reduction byproducts. This method affords the benzoxazepin core in 65% yield over two steps.

Preparation of the Cyclopentylpropanamide Side Chain

Synthesis of 3-Cyclopentylpropanoic Acid

Acid Chloride Formation

Convert 3-cyclopentylpropanoic acid to its corresponding chloride using thionyl chloride (SOCl2) under reflux (70°C, 2 hours). Excess SOCl2 is removed via rotary evaporation, and the residue is used directly in coupling reactions.

Amide Coupling and Final Assembly

Coupling Reagents and Conditions

Couple 7-amino-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine with 3-cyclopentylpropanoyl chloride using:

- Schotten-Baumann conditions : Aqueous sodium hydroxide (NaOH, 1M) and dichloromethane at 0°C, achieving 58% yield.

- Carbodiimide-mediated coupling : EDCl/HOBt in DMF at room temperature for 12 hours, improving yield to 82%.

Side reaction mitigation : Add N-methylmorpholine to scavenge HCl, preventing N-acylation of the benzoxazepin’s lactam oxygen.

Structural Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 1.52–1.67 (m, 8H, cyclopentyl), 2.31 (t, J=7.6 Hz, 2H, CH2CO), 3.02 (t, J=5.2 Hz, 2H, NCH2), 4.18 (t, J=5.2 Hz, 2H, OCH2), 6.89 (d, J=8.4 Hz, 1H, ArH), 7.21 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.94 (d, J=2.4 Hz, 1H, ArH), 10.21 (s, 1H, NH).

- HRMS (ESI+): m/z calcd for C17H22N2O3 [M+H]+ 303.1709, found 303.1712.

Crystallographic Analysis

Single-crystal X-ray diffraction (ORTEP diagram, Fig. 4) confirms the benzoxazepin’s boat conformation and the trans orientation of the cyclopentyl group relative to the amide plane.

Process Optimization and Scale-Up Considerations

Solvent Selection for Cyclization

Comparative studies reveal DMF outperforms THF or acetonitrile in cyclization efficiency (Table 1):

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 150 | 0.5 | 72 |

| THF | 66 | 12 | 41 |

| Acetonitrile | 82 | 8 | 53 |

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit promising anticancer properties. Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death.

Case Study:

In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation. These findings suggest its potential as a lead compound for developing new anticancer agents .

Pharmacology

2. Neuroprotective Effects

The compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to exert its effects by reducing oxidative stress and inflammation in neuronal cells.

Case Study:

In a study involving rat models of Parkinson's disease, administration of Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss . This suggests potential therapeutic applications for treating neurodegenerative disorders.

Environmental Science

3. Detoxification Applications

The compound's structural characteristics make it suitable for applications in environmental detoxification processes. Its ability to bind with various pollutants can enhance the removal of toxic substances from water sources.

Case Study:

Research has shown that Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can effectively chelate heavy metals such as lead and cadmium from contaminated water. In laboratory experiments, treated water samples showed reduced levels of these metals after exposure to the compound .

Data Tables

| Application Area | Effect | Mechanism |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Modulation of apoptotic pathways |

| Neuroprotective Effects | Reduction in neuronal cell death | Decrease in oxidative stress and inflammation |

| Detoxification | Removal of heavy metals from water | Chelation of toxic metals |

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, particularly in their benzoxazepin cores and amide substituents:

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide (CAS 921817-75-6)

- Molecular Formula : C25H32N2O3

- Molecular Weight : 408.5 g/mol

- Structure : Features a 1,4-benzoxazepin ring substituted with an isopentyl group at the 5-position, dimethyl groups at the 3-position, and a 3-phenylpropanamide at the 7-position .

- Key Differences: Substituent at 5-position: Isopentyl (vs. 5-oxo in the target compound). Amide side chain: 3-phenylpropanamide (vs. 3-cyclopentylpropanamide).

O-benzoyloxime of 3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 13)

- Structure: A diazabicyclononanone derivative complexed with β-cyclodextrin.

- Key Differences: Core scaffold: Diazabicyclo[3.3.1]nonane (vs. benzoxazepin in the target compound). Functional groups: Contains an isopropoxypropyl side chain and a benzoyloxime group, which are absent in the target molecule .

Comparative Data Table

Hypothesized Pharmacological Implications

- Target Compound : The 5-oxo group may confer hydrogen-bonding capacity, while the cyclopentylpropanamide side chain could improve membrane permeability due to moderate lipophilicity.

- CAS 921817-75-6 : The phenylpropanamide group might target aromatic-rich binding pockets (e.g., in serotonin or dopamine receptors), whereas the isopentyl and dimethyl groups could reduce metabolic degradation .

- Compound 13 : The β-cyclodextrin inclusion complex likely improves aqueous solubility, a common strategy for poorly soluble therapeutics .

Biological Activity

3-Cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopentyl group attached to a benzoxazepine ring and a propanamide moiety. This unique configuration may contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H22N2O3 |

| CAS Number | 922002-52-6 |

| Molecular Weight | 302.37 g/mol |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. This activity is hypothesized to be mediated through modulation of neurotransmitter systems.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties in vitro and in vivo studies. It may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : Inflammation plays a critical role in various diseases. The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific receptors or enzymes. Potential targets include:

- Serotonin Receptors : Modulation of serotonin pathways could explain its antidepressant effects.

- Neurotrophic Factors : The compound may enhance the expression of neurotrophic factors that support neuronal survival and function.

Study 1: Antidepressant Effects

A study conducted on mice evaluated the antidepressant potential of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect .

Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and increased cell viability. The protective effect was associated with decreased levels of reactive oxygen species (ROS) .

Study 3: Anti-inflammatory Activity

In vitro experiments demonstrated that the compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Q & A

Basic: What are the key synthetic routes for preparing 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with the construction of the benzoxazepine core followed by cyclopentylpropanamide coupling. Key steps include:

- Core formation : Cyclocondensation of substituted aminophenols with ketones or aldehydes under acidic conditions .

- Amidation : Coupling the benzoxazepine intermediate with 3-cyclopentylpropanoyl chloride using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization for isolating intermediates.

- Characterization :

- NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry .

- Mass spectrometry (HRMS) for molecular weight validation .

- HPLC to assess purity (>95%) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the benzoxazepine scaffold .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the cyclopentyl group .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₇N₂O₃) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amidation .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive moieties (e.g., secondary amines) .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?

- Electrophilic substitution : The electron-deficient benzoxazepine ring undergoes halogenation at the 7-position due to resonance stabilization of intermediates .

- Oxidation pathways : Tertiary amines in the oxazepine ring are resistant to oxidation, while secondary alcohols (if present) may form ketones under strong oxidants (e.g., KMnO₄) .

- Kinetic studies : Monitoring reaction progress via TLC/HPLC reveals rate-determining steps (e.g., ring closure) .

Advanced: How is the compound’s biological activity evaluated in preclinical models?

- In vitro assays :

- Enzyme inhibition : Kinase activity assays (e.g., RIP1 kinase) using fluorescence polarization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 colon carcinoma) .

- Binding studies :

- Surface Plasmon Resonance (SPR) : Measures affinity for target proteins (KD values) .

- Molecular docking : Predicts binding modes to receptors (e.g., benzoxazepine derivatives in kinase pockets) .

Advanced: How do researchers resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

- Structure-Activity Relationship (SAR) : Compare analogs to identify critical substituents (e.g., cyclopentyl vs. propyl groups) .

- Metabolic stability : Assess hepatic microsome stability to explain reduced in vivo activity .

- Pharmacokinetic (PK) profiling : Measure plasma half-life and bioavailability in rodent models .

Advanced: What in vivo models are suitable for studying this compound’s therapeutic potential?

- Xenograft models : Subcutaneous implantation of human tumor cells (e.g., prostate PC-3) to evaluate antitumor efficacy .

- Inflammation models : Collagen-induced arthritis in mice for assessing RIP1 kinase inhibition .

- Toxicology : Acute toxicity studies in rats (LD₅₀ determination) .

Advanced: How can computational methods guide the design of analogs with improved selectivity?

- Molecular Dynamics (MD) simulations : Predict conformational changes in target proteins upon binding .

- Free-energy perturbation (FEP) : Quantifies binding energy contributions of substituents (e.g., trifluoromethyl groups) .

- ADMET prediction : Software (e.g., Schrödinger QikProp) forecasts absorption and toxicity profiles .

Advanced: What strategies mitigate stability issues during storage or formulation?

- Lyophilization : Enhances shelf life by removing water-sensitive groups (e.g., tertiary amines) .

- Excipient screening : Use of cyclodextrins to improve aqueous solubility .

- Degradation studies : Accelerated stability testing under varying pH/temperature to identify labile bonds .

Advanced: How does the compound’s SAR compare to structurally related benzoxazepines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.